2-(6-Bromopyridin-3-yl)cyclopropan-1-amine
CAS No.:
Cat. No.: VC17336105
Molecular Formula: C8H9BrN2
Molecular Weight: 213.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H9BrN2 |
|---|---|
| Molecular Weight | 213.07 g/mol |
| IUPAC Name | 2-(6-bromopyridin-3-yl)cyclopropan-1-amine |
| Standard InChI | InChI=1S/C8H9BrN2/c9-8-2-1-5(4-11-8)6-3-7(6)10/h1-2,4,6-7H,3,10H2 |
| Standard InChI Key | NWLHGQAKWNDXPX-UHFFFAOYSA-N |
| Canonical SMILES | C1C(C1N)C2=CN=C(C=C2)Br |
Introduction
2-(6-Bromopyridin-3-yl)cyclopropan-1-amine is a complex organic compound featuring a cyclopropane ring attached to a brominated pyridine moiety. This unique structure contributes to its potential applications in medicinal chemistry and material science. The compound is often encountered in its dihydrochloride salt form, which enhances its solubility and stability in various applications.
Synthesis Methods
The synthesis of 2-(6-Bromopyridin-3-yl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable pyridine derivative. This process may include several steps:
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Starting Materials: The synthesis begins with a pyridine derivative that can undergo cyclopropanation.
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Cyclopropanation Reaction: This step involves forming the cyclopropane ring using appropriate reagents.
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Purification: The final product is often purified through recrystallization or chromatography to obtain the dihydrochloride form.
Chemical Reactivity and Applications
2-(6-Bromopyridin-3-yl)cyclopropan-1-amine dihydrochloride participates in various chemical reactions, primarily nucleophilic substitutions and coupling reactions, due to the electrophilic nature of the bromine substituent. Its applications are significant in medicinal chemistry as a building block for synthesizing biologically active compounds.
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | Involves replacing the bromine with nucleophiles. |
| Coupling Reactions | Used to form new bonds with other molecules. |
Biological Activity and Research Findings
Research indicates that 2-(6-Bromopyridin-3-yl)cyclopropan-1-amine dihydrochloride exhibits significant biological activity, particularly as an endothelial nitric oxide synthase modulator. This modulation is crucial for regulating vascular tone and blood flow, suggesting potential therapeutic applications in cardiovascular diseases.
| Biological Activity | Potential Applications |
|---|---|
| Nitric Oxide Synthase Modulation | Cardiovascular disease treatment |
| Anti-cancer and Anti-inflammatory Effects | Various pharmacological activities |
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